2-(1,3-benzothiazol-2-yl)-4-methyl-5-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-BENZOTHIAZOL-2-YL)-4-METHYL-5-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-3,6-DIOXO-2,3,5,6-TETRAHYDROPYRAZOLO[4,3-C]PYRIDIN-1-IDE is a complex organic compound that features a unique combination of benzothiazole, indole, and pyrazolopyridine moieties
Preparation Methods
The synthesis of 2-(1,3-BENZOTHIAZOL-2-YL)-4-METHYL-5-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-3,6-DIOXO-2,3,5,6-TETRAHYDROPYRAZOLO[4,3-C]PYRIDIN-1-IDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the benzothiazole ring, followed by the construction of the indole and pyrazolopyridine rings. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole and indole rings, using reagents such as halogens or alkylating agents.
Condensation: Condensation reactions can be performed to introduce additional functional groups or to form larger molecular structures
Scientific Research Applications
2-(1,3-BENZOTHIAZOL-2-YL)-4-METHYL-5-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-3,6-DIOXO-2,3,5,6-TETRAHYDROPYRAZOLO[4,3-C]PYRIDIN-1-IDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It is being investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: The compound is used in the development of new materials with unique properties, such as dyes, sensors, and catalysts .
Mechanism of Action
The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YL)-4-METHYL-5-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-3,6-DIOXO-2,3,5,6-TETRAHYDROPYRAZOLO[4,3-C]PYRIDIN-1-IDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 2-(1,3-BENZOTHIAZOL-2-YL)-4-METHYL-5-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-3,6-DIOXO-2,3,5,6-TETRAHYDROPYRAZOLO[4,3-C]PYRIDIN-1-IDE include other benzothiazole, indole, and pyrazolopyridine derivatives. These compounds share similar structural features but may differ in their functional groups or substituents, leading to variations in their chemical and biological properties. Some examples of similar compounds include:
- 2-arylbenzothiazoles
- 5-methyl-2-(6-methyl-1,3-benzothiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one
- 1,3-benzothiazol-2-ylacetonitrile
Properties
Molecular Formula |
C25H20N5O2S- |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-methyl-5-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-oxopyrazolo[4,3-c]pyridin-6-olate |
InChI |
InChI=1S/C25H21N5O2S/c1-14-7-8-18-17(11-14)16(13-26-18)9-10-29-15(2)23-20(12-22(29)31)28-30(24(23)32)25-27-19-5-3-4-6-21(19)33-25/h3-8,11-13,26,31H,9-10H2,1-2H3/p-1 |
InChI Key |
AXJJJEASGMKBOM-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCN3C(=C4C(=NN(C4=O)C5=NC6=CC=CC=C6S5)C=C3[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.